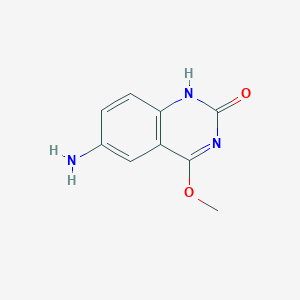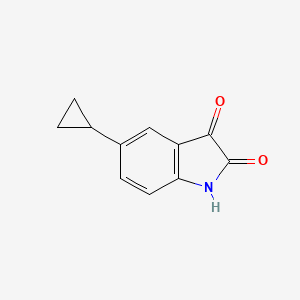
5-Cyclopropylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylindoline-2,3-dione is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Another method includes the reduction of indole derivatives or intramolecular Diels-Alder reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indoline derivatives .
Scientific Research Applications
5-Cyclopropylindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Cyclopropylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indoline nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
5-Fluoroindoline-2,3-dione: A derivative with fluorine substitution.
Indole-2-carboxylate derivatives: Compounds with carboxylate groups attached to the indole ring.
Uniqueness
5-Cyclopropylindoline-2,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
893738-56-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-cyclopropyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-7(6-1-2-6)3-4-9(8)12-11(10)14/h3-6H,1-2H2,(H,12,13,14) |
InChI Key |
FYGKPUITCUFXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



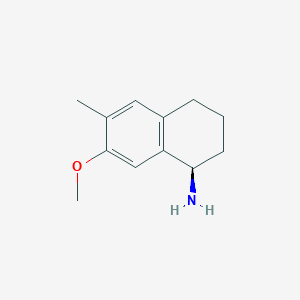

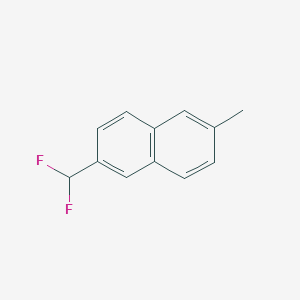



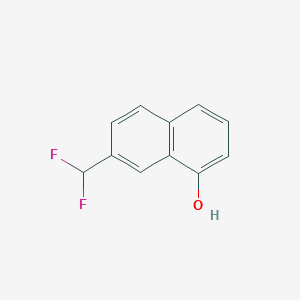
![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)

![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)

